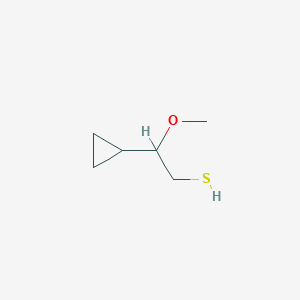

2-Cyclopropyl-2-methoxyethanethiol

Description

Properties

IUPAC Name |

2-cyclopropyl-2-methoxyethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-7-6(4-8)5-2-3-5/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAJXUMOZONLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethanethiol typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride to form cyclopropylmethanesulfonate. This intermediate is then reacted with sodium methoxide to yield this compound. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethanethiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Cyclopropylmethanol derivatives.

Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-2-methoxyethanethiol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The cyclopropyl group can introduce strain into molecular structures, affecting their stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides data on three amino-substituted ethanethiol derivatives. While these compounds lack the cyclopropyl and methoxy groups of the target molecule, their structural and regulatory differences offer insights into how substituents affect properties. Below is a comparative analysis:

Data Table: Key Attributes of Similar Ethanethiol Derivatives

Structural and Functional Analysis

Substituent Complexity and Molecular Weight 2-(Ethylisopropylamino)ethanethiol has the highest molecular weight (C₇H₁₇NS) due to its branched ethyl-isopropyl amino group. This bulkiness may reduce solubility in polar solvents compared to smaller analogs. 2-(Diethylamino)ethanethiol hydrochloride incorporates a charged ammonium group (due to HCl), enhancing water solubility but limiting volatility . 2-(Dimethylamino)ethanethiol (C₄H₁₁NS) is the simplest, with smaller dimethyl substituents, likely increasing volatility and reactivity .

The hydrochloride derivative’s ionic nature may alter its environmental persistence compared to neutral thiols.

Synonym Diversity and Nomenclature The dimethyl variant (CAS 108-02-1) has the most synonyms (e.g., Captamine), reflecting its historical use in pharmacology and industrial contexts . In contrast, the ethyl-isopropyl derivative (CAS 36759-67-8) has fewer synonyms, suggesting niche applications .

Biological Activity

2-Cyclopropyl-2-methoxyethanethiol (CAS No. 1935135-91-3) is a sulfur-containing organic compound notable for its unique structural features, including a cyclopropyl group, a methoxy group, and a thiol group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

Key Features:

- Cyclopropyl Group: Provides strain and unique reactivity.

- Methoxy Group: Enhances solubility and may influence biological interactions.

- Thiol Group: Capable of forming covalent bonds with biological macromolecules, potentially altering their function.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride followed by treatment with sodium methoxide. The reactions are generally performed under inert conditions to prevent oxidation or other side reactions.

Biological Activity

Research into the biological activity of this compound has focused on its potential therapeutic applications, particularly in the fields of oncology and neurology. The thiol group is particularly significant due to its ability to interact with various enzymes and proteins.

The mechanism of action is hypothesized to involve:

- Covalent Bond Formation: The thiol group can form disulfides or react with cysteine residues in proteins, potentially inhibiting or activating various enzymatic pathways.

- Modulation of Receptor Activity: The structural features may allow interaction with specific receptors or ion channels, influencing cellular signaling pathways.

In Vitro Studies

-

Anticancer Activity: Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis has been noted in studies involving human breast cancer cells (MCF-7) and lung cancer cells (A549).

Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Induction of apoptosis A549 20 Cell cycle arrest - Neuroprotective Effects: In models of neurodegeneration, the compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This effect is attributed to the thiol group’s antioxidant properties.

Case Studies

A notable case study involved the use of this compound in a preclinical model of epilepsy. The compound was administered to rats with induced seizures, resulting in a significant reduction in seizure frequency compared to control groups. This suggests potential utility as an anticonvulsant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.